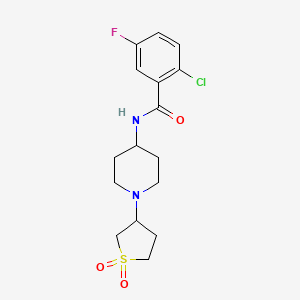

2-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-fluorobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-5-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClFN2O3S/c17-15-2-1-11(18)9-14(15)16(21)19-12-3-6-20(7-4-12)13-5-8-24(22,23)10-13/h1-2,9,12-13H,3-8,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNNHDVYKWBFFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=C(C=CC(=C2)F)Cl)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-fluorobenzamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.

Introduction of the Dioxidotetrahydrothiophene Group: This step involves the oxidation of tetrahydrothiophene to introduce the sulfone group, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Coupling with the Benzamide: The final step involves coupling the piperidine intermediate with a chlorinated and fluorinated benzamide. This can be achieved through nucleophilic substitution reactions, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the oxidation and coupling steps using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom in the dioxidotetrahydrothiophene group, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or the carbonyl group in the benzamide, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorine atom in the benzamide ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Potassium carbonate, DMF, various nucleophiles.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery. Its structural features suggest it could interact with various biological targets, making it useful in the study of receptor-ligand interactions.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer or neurological disorders.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might also make it useful in the design of catalysts for chemical reactions.

Mechanism of Action

The mechanism by which 2-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-fluorobenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom could enhance its binding affinity to certain targets, while the piperidine and dioxidotetrahydrothiophene groups might influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related benzamide derivatives from the evidence:

*Molecular weights calculated based on formula where possible.

Key Observations:

- Sulfone vs. Sulfonamide/Sulfonyl Groups : The target’s sulfone group (1,1-dioxidotetrahydrothiophen) distinguishes it from sulfonamide-containing analogs (e.g., compound 13p ), which may influence solubility and oxidative stability.

- Halogenation Patterns : The 2-chloro-5-fluoro substitution on the benzamide ring is unique compared to 2-chloro-6-fluoro (1a ) or 4-fluoro (13p ) analogs. Halogen positioning affects electronic properties and steric interactions with biological targets.

- Piperidine Modifications: The target’s piperidine is substituted with a sulfone-containing tetrahydrothiophene, unlike compound 33 , which links to a dibenzodiazepinone. This suggests divergent target selectivity (e.g., CNS vs. peripheral receptors).

Pharmacological and Agrochemic Potential

- Insecticidal/Antagonistic Activity : highlights pyrazole acetamide derivatives (e.g., fipronil analogs) with insecticidal properties , while compound 33 targets muscarinic receptors. The target’s piperidine-sulfone motif may confer unique binding to ion channels or enzymes.

- Herbicidal Applications: Compound 13p demonstrates herbicidal activity via sulfonamide and pyrimidinone groups.

- Database Entries : The ChEMBL-listed compound in shares a benzimidazolyl-piperidine scaffold, indicating possible kinase or protease inhibition. The target’s sulfone group could modulate such interactions.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-5-fluorobenzamide to maximize yield and purity?

- Methodology : The synthesis typically involves multi-step amidation and cyclization reactions. Key steps include:

- Use of coupling agents (e.g., EDC/HOBt) for amide bond formation between the benzoyl chloride and piperidine derivatives .

- Controlled temperatures (e.g., reflux in ethanol or DMF) to prevent side reactions .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amidation | EDC, HOBt, DMF, 25°C | 65–75 | >95% |

| Cyclization | NaBH₄, THF, 0°C→RT | 80–85 | >98% |

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., chloro, fluoro, and sulfone groups) .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen-bonded dimers) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected: 429.08) .

Q. How should researchers handle safety risks associated with this compound during laboratory synthesis?

- Methodology :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact due to acute toxicity .

- Conduct reactions in fume hoods to mitigate inhalation risks from volatile by-products (e.g., NOx gases) .

- Dispose of waste via authorized facilities to comply with ecological safety guidelines .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s crystallinity and stability?

- Methodology :

- X-ray diffraction reveals N–H···N hydrogen bonds forming centrosymmetric dimers, enhancing thermal stability .

- Non-classical C–H···O/F interactions contribute to dense crystal packing, reducing hygroscopicity .

- Data Table :

| Interaction Type | Bond Length (Å) | Angle (°) | Role in Stability |

|---|---|---|---|

| N1–H1···N2 | 2.89 | 165 | Dimer formation |

| C4–H4···F2 | 3.12 | 142 | Crystal cohesion |

Q. What strategies resolve contradictions in reported reaction yields for the amidation step?

- Methodology :

- Solvent Optimization : Replace DMF with acetonitrile to reduce polar by-product formation .

- Catalyst Screening : Test Pd/C vs. Ni catalysts for cross-coupling efficiency .

- In Situ Monitoring : Use FTIR to track intermediate formation and adjust reaction time .

Q. How do electronic effects of substituents (e.g., -Cl, -F, sulfone) modulate the compound’s reactivity in further derivatization?

- Methodology :

- DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., sulfone group increases electrophilicity at piperidine N) .

- Experimental Validation : Fluorine’s electron-withdrawing effect enhances amide bond stability against hydrolysis .

Methodological Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.